molecular formula C21H16N4O3 B11030875 6-amino-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione

6-amino-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione

Cat. No.: B11030875
M. Wt: 372.4 g/mol
InChI Key: FALNPNWWOLJMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione is a complex organic compound with a unique tetracyclic structure

Properties

Molecular Formula

C21H16N4O3

Molecular Weight

372.4 g/mol

IUPAC Name

6-amino-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione

InChI

InChI=1S/C21H16N4O3/c1-28-11-8-6-10(7-9-11)14-15-17(12-4-2-3-5-13(12)18(15)26)23-19-16(14)20(27)25-21(22)24-19/h2-9,14H,1H3,(H4,22,23,24,25,27)

InChI Key

FALNPNWWOLJMAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=C2C(=O)NC(=N5)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione typically involves multi-step reactions starting from simpler precursors. The exact synthetic route can vary, but it often includes the formation of intermediate compounds through cyclization reactions, followed by functional group modifications to introduce the amino and methoxyphenyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Substitution reactions can introduce new groups into the compound, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

6-amino-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying complex organic reactions and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: The compound may have therapeutic potential, particularly in areas such as cancer treatment or antimicrobial therapy.

    Industry: Its properties could be leveraged for developing new materials with specific functionalities, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-amino-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione stands out due to its specific functional groups and structural features, which confer unique reactivity and potential applications. Its amino and methoxyphenyl groups, in particular, may offer distinct advantages in terms of biological activity and chemical versatility.

Biological Activity

6-Amino-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione is a complex organic compound notable for its unique tetracyclic structure and the presence of multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The compound features a triazine ring structure along with an amino group and a methoxyphenyl substituent. These functional groups are believed to contribute significantly to its biological activity by enhancing its reactivity and interaction with biological targets.

Property Value
Molecular Formula C18H18N6O2
Molecular Weight 342.37 g/mol
CAS Number Not available
Chemical Class Tricyclic compound

Anticancer Activity

Preliminary studies suggest that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of similar tricyclic compounds have shown promise against various cancer cell lines:

  • In vitro Studies : Research indicates that the compound may exhibit cytotoxic effects against glioblastoma and other cancer types.
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

One study highlighted the efficacy of related compounds in inducing apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound's structural characteristics may also endow it with antimicrobial properties. Compounds with similar methoxy and amino substituents have been documented to possess antibacterial effects against both Gram-positive and Gram-negative bacteria:

  • Tested Organisms : Significant activity has been observed against Staphylococcus aureus and Escherichia coli.
  • Inhibition Zones : The antibacterial activity was assessed by measuring inhibition zones in agar diffusion assays, revealing promising results that warrant further investigation .

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Study on Anticancer Efficacy :
    • A derivative of a tricyclic structure showed an EC50 value of approximately 15 μM against glioblastoma cells, indicating potent anticancer activity .
    • The study also examined the combination therapy potential with existing chemotherapeutics to enhance efficacy.
  • Antimicrobial Assessment :
    • Research conducted on similar derivatives demonstrated effective inhibition against bacterial strains commonly associated with healthcare-associated infections.
    • The study utilized various concentrations to determine minimum inhibitory concentrations (MIC) against selected pathogens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.